Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a butyl group and a trimethyl-1H-pyrazol-4-yl moiety attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of a pyrazole derivative with a butylamine. One common method is the alkylation of 4-(chloromethyl)-1H-pyrazole with butylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole: A basic pyrazole derivative with similar structural features.
4-(Chloromethyl)-1H-pyrazole: A precursor used in the synthesis of Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine.
Butylamine: An amine compound used in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific combination of a butyl group and a trimethyl-1H-pyrazol-4-yl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(1,3,5-trimethylpyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-5-6-7-12-8-11-9(2)13-14(4)10(11)3/h12H,5-8H2,1-4H3 |
InChI Key |
FMKYYNCAISYSPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(N(N=C1C)C)C |
Origin of Product |
United States |
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